4-Butoxy-3-methoxybenzoic acid

Lipophilicity Drug Design ADME

Securing regioisomerically pure building blocks for PROTAC design or FAAH inhibitor synthesis demands precise substitution. 4-Butoxy-3-methoxybenzoic acid (CAS 3535-34-0) delivers the defined 4-butoxy-3-methoxy pattern with LogP 2.9 and TPSA 55.8 Ų, ensuring predictable permeability and target engagement. • ≥98% purity enables direct multi-step use • Key precursor to FAAH-inhibiting oxime carbamates • Categorized as a Protein Degrader Building Block • Regioisomerically pure material for liquid crystal intermediates.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 3535-34-0
Cat. No. B1271728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-3-methoxybenzoic acid
CAS3535-34-0
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C12H16O4/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
InChIKeyWCFJMRPLUAGPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-3-methoxybenzoic Acid Overview


4-Butoxy-3-methoxybenzoic acid (CAS 3535-34-0) is a disubstituted benzoic acid derivative featuring a butoxy group at the para position and a methoxy group at the meta position on the aromatic ring [1]. This compound has a molecular weight of 224.25 g/mol and the formula C12H16O4 [1]. It is available from suppliers at purities of ≥95% and 98% . The compound is harmful by inhalation, in contact with skin, and if swallowed, and carries GHS07 hazard pictograms .

Why Substitution Compromises Research


Substituting 4-butoxy-3-methoxybenzoic acid with structurally similar compounds like 3-butoxy-4-methoxybenzoic acid, vanillic acid (4-hydroxy-3-methoxybenzoic acid), or 4-butoxybenzoic acid is not equivalent and can lead to divergent physicochemical and biological properties. Even minor changes in the substitution pattern of the benzoic acid core, such as swapping the butoxy and methoxy groups from the 4,3- to the 3,4-positions, significantly alter molecular properties like lipophilicity (LogP) and polar surface area (PSA), which are critical determinants of membrane permeability and target engagement [1]. Furthermore, the presence or absence of the phenolic -OH in vanillic acid derivatives drastically changes the hydrogen-bonding capacity and reactivity of the molecule [2]. The quantitative evidence below demonstrates that these are not interchangeable building blocks, and the specific combination of 4-butoxy and 3-methoxy substituents confers a unique property profile that may be essential for certain synthetic or biological applications.

Quantitative Differentiation Data


Lipophilicity vs. Regioisomer

4-Butoxy-3-methoxybenzoic acid exhibits a significantly lower lipophilicity than its regioisomer, 3-butoxy-4-methoxybenzoic acid. The calculated octanol-water partition coefficient (XLogP3) for the target compound is 2.9 [1], compared to 3.4 for the 3,4-isomer [2]. This difference of 0.5 LogP units corresponds to a roughly 3-fold difference in lipophilicity, which can substantially affect the compound's behavior in biological assays and its solubility in various organic solvents.

Lipophilicity Drug Design ADME

Polar Surface Area vs. Vanillic Acid

The topological polar surface area (TPSA) of 4-butoxy-3-methoxybenzoic acid is 55.8 Ų [1]. This is substantially lower than the TPSA of vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is 66.8 Ų [2]. The lower PSA of the target compound is due to the replacement of the polar phenolic -OH group with a nonpolar butoxy group. This 11.0 Ų reduction in PSA is significant for membrane permeability, as PSA values below 60 Ų are generally considered favorable for crossing lipid bilayers.

Bioavailability Membrane Permeability Medicinal Chemistry

GHS Hazard Profile Comparison

4-Butoxy-3-methoxybenzoic acid is classified with the hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation) and carries the GHS07 pictogram . In contrast, vanillic acid (4-hydroxy-3-methoxybenzoic acid) is generally classified with H315 (causes skin irritation) and H319 (causes serious eye irritation) [1], lacking the acute oral toxicity warning. This distinction in hazard profile is important for laboratory handling and waste disposal protocols.

Laboratory Safety Risk Assessment Regulatory Compliance

Recommended Applications


FAAH Inhibitor Synthesis

4-Butoxy-3-methoxybenzoic acid is a key starting material for the synthesis of 4-butoxy-3-methoxybenzoyl chloride (CAS 3535-43-1) [1], which is used to prepare a series of oxime carbamates identified as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid signaling system [2]. Its specific substitution pattern (4-butoxy, 3-methoxy) is integral to the pharmacophore of these inhibitors. While no direct comparator data is available for the free acid, the utility of this specific building block is evidenced by its use in generating bioactive FAAH inhibitor series.

Protein Degrader Building Blocks

Due to its unique disubstitution pattern, 4-butoxy-3-methoxybenzoic acid is categorized as a 'Protein Degrader Building Block' by commercial suppliers [1]. Its specific substitution pattern (4-butoxy, 3-methoxy) provides a distinct vector and physicochemical profile (LogP = 2.9, TPSA = 55.8 Ų) for the synthesis of bifunctional molecules (e.g., PROTACs) that require precise spatial orientation and balanced lipophilicity for effective target degradation.

Liquid Crystal Intermediates

The well-defined structure of 4-butoxy-3-methoxybenzoic acid, with its butoxy group at the 4-position and methoxy at the 3-position, allows for the synthesis of regioisomerically pure liquid crystal intermediates. The specific 4-butoxy substitution pattern is known in the field to influence the mesomorphic behavior of alkoxybenzoic acid derivatives, as the chain length and position affect smectic and nematic phase transitions [1]. Using a regioisomerically pure building block ensures consistent and predictable material properties.

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